UNC7467

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

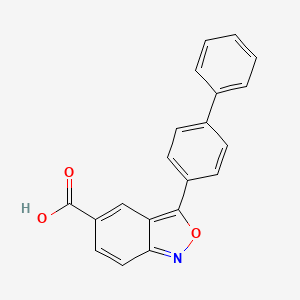

C20H13NO3 |

|---|---|

Peso molecular |

315.3 g/mol |

Nombre IUPAC |

3-(4-phenylphenyl)-2,1-benzoxazole-5-carboxylic acid |

InChI |

InChI=1S/C20H13NO3/c22-20(23)16-10-11-18-17(12-16)19(24-21-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |

Clave InChI |

FGCSKRKOSIKUGT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=NO3)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Allosteric Mechanism of UNC7467: A Technical Guide to a Potent Inositol Hexakisphosphate Kinase Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of UNC7467, a potent inhibitor of inositol hexakisphosphate kinases (IP6Ks). Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and experimental validation of this compound's inhibitory activity.

Core Mechanism of Action: Allosteric Inhibition of IP6K

This compound is a potent, isoform-selective inhibitor of the inositol hexakisphosphate kinase (IP6K) family, with nanomolar efficacy against IP6K1 and IP6K2. These enzymes are critical for the synthesis of inositol pyrophosphates, key signaling molecules involved in a multitude of cellular processes. The primary mechanism of this compound is the allosteric inhibition of IP6K, binding to a site distinct from the ATP-binding pocket. This mode of action provides a basis for its high selectivity and potency.

Biochemical validation has confirmed an allosteric mechanism of action for compounds structurally related to this compound, suggesting that this compound likely displaces the αC helix of the kinase, facilitating its binding to an allosteric pocket adjacent to the ATP-binding site. This contrasts with traditional ATP-competitive inhibitors.

Quantitative Analysis of this compound Potency

The inhibitory activity of this compound against the three mammalian IP6K isoforms has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity, particularly for IP6K1 and IP6K2 over IP6K3.[1][2][3][4][5]

| Target Isoform | IC50 (nM) |

| IP6K1 | 8.9 |

| IP6K2 | 4.9 |

| IP6K3 | 1320 |

In cellular contexts, this compound effectively reduces the levels of inositol pyrophosphates. Treatment of HCT116 cells with 2.5 μM this compound for 3 hours resulted in a significant decrease in the intracellular concentrations of 5-InsP₇ and 5-InsP₈.[1]

| Inositol Pyrophosphate | Reduction in HCT116 Cells |

| 5-InsP₇ | 81% |

| 5-InsP₈ | 63% |

Signaling Pathway Modulation

This compound's inhibition of IP6K directly impacts the inositol pyrophosphate signaling pathway. By blocking the phosphorylation of inositol hexakisphosphate (InsP₆) to 5-diphosphoinositol pentakisphosphate (5-InsP₇), this compound effectively depletes the cellular pool of inositol pyrophosphates. These molecules act as crucial signaling messengers in various cellular functions, including insulin signaling, energy expenditure, and hepatic steatosis. In vivo studies in diet-induced obese mice have shown that administration of this compound can ameliorate insulin resistance, reduce weight gain, and improve liver health, highlighting the therapeutic potential of targeting this pathway.[1][2][3][6]

Experimental Protocols

IP6K Inhibition Assay (HPLC-based)

This assay quantifies the enzymatic activity of IP6K by measuring the conversion of radiolabeled [³H]-InsP₆ to [³H]-5-InsP₇.

-

Reaction Setup: Prepare a reaction mixture containing 20 mM HEPES (pH 7.2), 100 mM KCl, 3.5 mM MgCl₂, 20 μM EDTA, 1.0 mM ATP, 10 μM InsP₆, and trace amounts of [³H]-InsP₆.

-

Enzyme Addition: Add purified IP6K1 (4.8 nM), IP6K2 (3.5 nM), or IP6K3 to the reaction mixture.

-

Inhibitor Treatment: Add this compound at various concentrations (or DMSO as a vehicle control).

-

Incubation: Incubate the reaction at 37°C.

-

Quenching: Stop the reaction by adding a quenching solution.

-

HPLC Analysis: Separate the reaction products using high-performance liquid chromatography (HPLC) and quantify the amount of [³H]-5-InsP₇ produced.

Inositol Pyrophosphate Profiling in HCT116 Cells

This protocol details the extraction and quantification of inositol pyrophosphates from cultured cells.

-

Cell Culture: Culture HCT116 cells to ~90% confluency.

-

Metabolic Labeling: Label the cells with [³H]-inositol.

-

Inhibitor Treatment: Treat the cells with this compound (2.5 μM) or vehicle for 3 hours.

-

Extraction: Extract inositol phosphates using 1 M perchloric acid.

-

Neutralization and Separation: Neutralize the extracts and separate the inositol phosphates using either polyacrylamide gel electrophoresis (PAGE) or HPLC.[7]

-

Quantification: Quantify the levels of 5-InsP₇ and 5-InsP₈.

High-Throughput Screening for IP6K Inhibitors

The initial discovery of potent IP6K inhibitors often involves high-throughput screening (HTS). The ADP-Glo™ Max Assay is a common method used for this purpose.

-

Assay Principle: This luminescent assay quantifies the amount of ADP produced in a kinase reaction. The signal is directly proportional to kinase activity.

-

Reaction: IP6K is incubated with its substrates, InsP₆ and ATP.

-

ADP Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced to ATP, which is used in a luciferase reaction to generate a light signal.

-

HTS Application: This assay is performed in a multi-well plate format, allowing for the rapid screening of large compound libraries to identify potential IP6K inhibitors.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inositol Pyrophosphate Profiling of Two HCT116 Cell Lines Uncovers Variation in InsP8 Levels | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity | PLOS One [journals.plos.org]

The Role of UNC7467 in Inositol Phosphate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC7467 has emerged as a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes pivotal in the synthesis of inositol pyrophosphates. This technical guide provides an in-depth analysis of this compound's role in inositol phosphate signaling, its mechanism of action, and its therapeutic potential, particularly in metabolic diseases. Summarized quantitative data, detailed experimental protocols, and visual representations of the signaling pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction to Inositol Phosphate Signaling and IP6K

Inositol phosphates are a diverse group of signaling molecules that regulate a multitude of cellular processes. A key branch of this signaling network involves the generation of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (IP7 or 5-InsP7) and bis-diphosphoinositol tetrakisphosphate (IP8 or 5-InsP8), from inositol hexakisphosphate (IP6). This conversion is catalyzed by a family of inositol hexakisphosphate kinases (IP6K1, IP6K2, and IP6K3).

These inositol pyrophosphates are implicated in various physiological and pathological processes, including insulin signaling, obesity, and phosphate homeostasis. Notably, IP7 has been identified as a physiological inhibitor of the serine/threonine kinase Akt, a central node in the insulin signaling pathway. By inhibiting the PDK1-mediated phosphorylation and subsequent activation of Akt, IP7 attenuates downstream insulin signaling.

This compound: A Potent IP6K Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against IP6K1 and IP6K2. Its inhibitory activity leads to a significant reduction in the cellular levels of inositol pyrophosphates, thereby modulating downstream signaling pathways.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against IP6K Isoforms

| Isoform | IC50 (nM) |

| IP6K1 | 8.9[1][2][3][4][5][6][7][8] |

| IP6K2 | 4.9[1][2][3][4][5][6][7][8] |

| IP6K3 | 1320[1][2][3][4][5][6][7][8] |

Table 2: Effect of this compound on Inositol Pyrophosphate Levels in HCT116 Cells

| Treatment | Duration | 5-InsP7 Reduction | 5-InsP8 Reduction |

| 2.5 µM this compound | 3 hours | 81%[1] | 63%[1] |

Table 3: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Dosage and Administration | Duration | Key Outcomes |

| 5 mg/kg, daily i.p. injection | 4 weeks | Ameliorated diet-induced obesity, improved insulin resistance, and reduced hepatic steatosis.[1][6] |

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the catalytic activity of IP6K1 and IP6K2. This inhibition blocks the conversion of IP6 to IP7. The subsequent reduction in cellular IP7 levels alleviates the inhibition of Akt phosphorylation. As a result, the insulin signaling pathway is potentiated, leading to improved glucose homeostasis.

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

IP6K Inhibitor Assay (Enzyme-Coupled Assay)

This cost-effective assay measures IP6K activity by detecting the inorganic phosphate (Pi) released in a coupled enzymatic reaction.

-

Reagents:

-

Recombinant human IP6K1, IP6K2, or IP6K3

-

Inositol hexakisphosphate (IP6)

-

ATP

-

Human DIPP1 (diphosphoinositol polyphosphate phosphohydrolase 1)

-

Malachite Green reagent

-

Assay buffer: 20 mM HEPES (pH 7.2), 100 mM KCl, 3.5 mM MgCl2, 20 µM EDTA

-

This compound or other test compounds dissolved in DMSO

-

-

Procedure:

-

Set up reactions in a 96-well plate.

-

To each well, add assay buffer, IP6, ATP, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the respective IP6K enzyme.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add DIPP1 to the reaction mixture to dephosphorylate the newly synthesized 5-InsP7, releasing inorganic phosphate.

-

Stop the reaction and detect the released Pi by adding Malachite Green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Inositol Phosphate Profiling by HPLC

This method is used to determine the cellular levels of different inositol phosphate species.

-

Reagents:

-

[3H]-myo-inositol

-

Cell culture medium (e.g., RPMI 1640)

-

Perchloric acid

-

Potassium carbonate

-

HPLC system with a strong anion exchange (SAX) column

-

Ammonium phosphate gradient solutions for elution

-

-

Procedure:

-

Culture cells (e.g., HCT116) in a medium containing [3H]-myo-inositol for several days to achieve metabolic labeling of the inositol phosphate pool.

-

Treat the cells with this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and extract the soluble inositol phosphates by adding ice-cold perchloric acid.

-

Neutralize the extracts with potassium carbonate.

-

Separate the different inositol phosphate isomers by injecting the neutralized extracts into an HPLC system equipped with a SAX column.

-

Elute the inositol phosphates using a gradient of ammonium phosphate.

-

Detect the radiolabeled inositol phosphates using an in-line scintillation counter.

-

Identify and quantify the peaks corresponding to 5-InsP7 and 5-InsP8 by comparing their retention times with known standards.

-

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology to assess the therapeutic effects of this compound in a mouse model of obesity and insulin resistance.

-

Animal Model:

-

Male C57BL/6J mice fed a high-fat diet (HFD) for a specified duration to induce obesity.

-

-

Reagents:

-

This compound formulated for intraperitoneal (i.p.) injection.

-

Vehicle control (e.g., saline or a suitable solvent).

-

-

Procedure:

-

Randomly assign DIO mice to treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg) or vehicle via daily i.p. injections for a predefined period (e.g., 4 weeks).

-

Monitor body weight and food intake regularly throughout the study.

-

At the end of the treatment period, perform metabolic assessments such as:

-

Glucose Tolerance Test (GTT): Fast the mice overnight, then administer a bolus of glucose and measure blood glucose levels at different time points.

-

Insulin Tolerance Test (ITT): Administer insulin and measure blood glucose levels to assess insulin sensitivity.

-

-

At the end of the study, euthanize the mice and collect tissues (e.g., liver, adipose tissue) for further analysis, such as histological examination for hepatic steatosis (fatty liver).

-

Logical Workflow for this compound Investigation

The following diagram illustrates the logical progression from identifying a target to validating a compound's therapeutic potential.

Caption: Drug discovery workflow for this compound.

Conclusion

This compound is a powerful research tool and a promising therapeutic lead for metabolic disorders. Its high potency and selectivity for IP6K1 and IP6K2 allow for the precise modulation of inositol pyrophosphate signaling. By inhibiting the production of IP7, this compound effectively enhances insulin sensitivity through the potentiation of Akt signaling. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of IP6K inhibitors as a novel class of therapeutics for obesity, type 2 diabetes, and related metabolic conditions.

References

- 1. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Item - Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - American Chemical Society - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

UNC7467: An Unidentified Compound with No Known Impact on Metabolic Pathways

A comprehensive search of publicly available scientific literature and databases has yielded no information on a compound designated "UNC7467." Consequently, there is no data to support the creation of a technical guide or whitepaper on its impact on metabolic pathways, as no such impact has been described or documented.

The absence of information suggests several possibilities:

-

The compound name may be incorrect or contain a typographical error. Scientific compound naming conventions are precise, and a minor deviation can prevent its identification.

-

"this compound" may be an internal, unpublished designation for a compound within a private research entity, such as a pharmaceutical company or a specific academic laboratory. In such cases, information would not be publicly accessible until the research is published or disclosed.

-

The compound may not exist.

Researchers, scientists, and drug development professionals seeking information on compounds affecting metabolic pathways are encouraged to consult established and reputable sources such as PubMed, Scopus, Web of Science, and chemical databases like PubChem and ChemSpider, using validated compound identifiers.

Given the lack of data, it is not possible to provide quantitative data tables, experimental protocols, or signaling pathway diagrams related to "this compound." Should a valid compound name or relevant research be identified, a detailed technical guide could be formulated.

UNC7467: A Technical Guide to a Novel Inositol Hexakisphosphate Kinase (IP6K) Inhibitor

Introduction

UNC7467 is a novel and potent small molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes pivotal in the synthesis of inositol pyrophosphates (PP-InsPs).[1][2][3][4][5][6][7] These signaling molecules are implicated in a wide array of cellular processes, and their dysregulation has been linked to metabolic diseases.[3][8] Developed as a potential therapeutic agent for obesity and related metabolic dysfunctions, this compound has demonstrated significant efficacy in preclinical models by modulating the inositol pyrophosphate pathway.[1][3][4][5][6][7] This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the potency and cellular activity of this compound.

Table 1: Biochemical Potency of this compound Against IP6K Isoforms

| Target | IC50 (nM) |

| IP6K1 | 8.9[1][2][3][4][5][6][9] |

| IP6K2 | 4.9[1][2][3][4][5][6][9] |

| IP6K3 | 1320[1][2][3][4][5][6][9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Metric | Value (µM) |

| HCT-116 | Reduction in InsP8-dependent [33P]-inorganic phosphate efflux | EC50 | 0.24[9] |

Table 3: In Vivo Pharmacological Effects of this compound in Diet-Induced Obese Mice

| Parameter | Treatment | Outcome |

| Glycemic Profile | 5 mg/kg; i.p.; daily for 4 weeks | Improved[9] |

| Hepatic Steatosis | 5 mg/kg; i.p.; daily for 4 weeks | Ameliorated[9] |

| Weight Gain | 5 mg/kg; i.p.; daily for 4 weeks | Reduced[9] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of IP6K1 and IP6K2, thereby reducing the cellular levels of inositol pyrophosphates, specifically 5-InsP7.[1][9] This reduction in 5-InsP7 levels impacts downstream signaling pathways, notably the Akt signaling cascade, which is a crucial regulator of glucose metabolism and cell growth. By inhibiting IP6K, this compound effectively enhances Akt signaling, leading to improved insulin sensitivity.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - American Chemical Society - Figshare [acs.figshare.com]

- 8. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]

UNC7467: A Novel IP6K Inhibitor with Therapeutic Potential in Obesity and Associated Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Obesity and its associated metabolic complications, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A promising therapeutic strategy involves the inhibition of inositol hexakisphosphate kinases (IP6Ks), enzymes that synthesize inositol pyrophosphates (IPs), which are implicated in the regulation of various cellular processes, including insulin signaling and energy metabolism. UNC7467 has emerged as a novel and potent inhibitor of IP6K1 and IP6K2. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in obesity. It details the compound's mechanism of action, summarizes key quantitative in vitro and in vivo findings, provides detailed experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes responsible for the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (IP7)[1]. These molecules play a crucial role in cellular signaling, and their dysregulation has been linked to metabolic diseases. Notably, IP6K1 has been identified as a key regulator of energy homeostasis and insulin sensitivity[1][2]. Inhibition of IP6K1 has been shown to protect against high-fat diet-induced obesity, improve insulin sensitivity, and ameliorate hepatic steatosis in preclinical models[1].

This compound is a novel, potent small molecule inhibitor of IP6K1 and IP6K2. Its development offers a promising pharmacological tool to investigate the therapeutic potential of targeting the inositol pyrophosphate pathway in the context of obesity and related metabolic disorders.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of IP6K1 and IP6K2. This inhibition leads to a reduction in the cellular levels of inositol pyrophosphates, particularly IP7[1][3][4]. IP7 is a known physiological inhibitor of the serine/threonine kinase Akt (also known as protein kinase B)[4]. By reducing IP7 levels, this compound effectively disinhibits Akt, leading to its enhanced activation. Activated Akt plays a central role in insulin signaling, promoting glucose uptake and utilization, and regulating lipid metabolism[5]. The potentiation of Akt signaling is believed to be the primary mechanism through which this compound improves insulin sensitivity and confers its anti-obesity effects.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| IP6K1 | 8.9[1][3][6] |

| IP6K2 | 4.9[1][3][6] |

| IP6K3 | 1320[1][3][6] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Treatment | Effect on Inositol Pyrophosphates |

| HCT116 | 2.5 µM this compound for 3 hours | 81% reduction in 5-InsP7 levels[4] |

| 63% reduction in 5-InsP8 levels[4] | ||

| Overall 66-81% reduction in inositol pyrophosphates[1][3][6] |

Table 3: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model

| Parameter | Treatment Group | Outcome |

| Body Weight | This compound (5 mg/kg, i.p., daily for 4 weeks) | Reduced weight gain compared to vehicle-treated controls[1][3][4]. |

| Food Intake | This compound (5 mg/kg, i.p., daily for 4 weeks) | No significant alteration in food intake[1][3]. |

| Glycemic Profile | This compound (5 mg/kg, i.p., daily for 4 weeks) | Improved glycemic profiles[1][3]. |

| Hepatic Steatosis | This compound (5 mg/kg, i.p., daily for 4 weeks) | Ameliorated hepatic steatosis[1][3][4]. |

Table 4: Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Dose (mg/kg) | Clearance (mL/min/kg) | AUClast (h*ng/mL) |

| Intravenous (i.v.) | 5 | 13.7[4] | 6054[4] |

| Intraperitoneal (i.p.) | 5 | - | 2527[4] |

Experimental Protocols

In Vitro IP6K Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IP6K isoforms.

Methodology:

-

Recombinant IP6K1, IP6K2, and IP6K3 enzymes are used.

-

The assay is performed by measuring the phosphorylation of [3H]-InsP6.

-

This compound is serially diluted to various concentrations.

-

The inhibitor is incubated with the respective IP6K isoform and the substrate [3H]-InsP6.

-

The reaction products are separated and quantified using High-Performance Liquid Chromatography (HPLC)[3].

-

The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Inositol Pyrophosphate Profiling

Objective: To assess the effect of this compound on the levels of inositol pyrophosphates in a cellular context.

Methodology:

-

Human colon cancer cells (HCT116) are cultured under standard conditions.

-

Cells are treated with this compound (e.g., 2.5 µM) for a specified duration (e.g., 3 hours).

-

Following treatment, cellular metabolites are extracted.

-

The levels of inositol pyrophosphates (5-InsP7 and 5-InsP8) are measured by HPLC analysis[4].

-

The percentage reduction in inositol pyrophosphate levels in treated cells is calculated relative to vehicle-treated control cells.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of obesity.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (HFD) to induce obesity.

-

Treatment: Once obesity is established, mice are treated with this compound (5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 4 weeks[3][4].

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Glycemic Assessment: At the end of the treatment period, glycemic profiles are assessed. This may include measurements of fasting blood glucose and glucose tolerance tests.

-

Hepatic Steatosis Assessment: Livers are collected at the end of the study. Hepatic steatosis is assessed, which may involve histological analysis (e.g., H&E staining) and/or quantification of liver triglycerides.

Visualizations

Signaling Pathway

Caption: this compound inhibits IP6K, reducing IP7 levels and activating Akt signaling.

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound in obesity.

Conclusion

This compound is a potent inhibitor of IP6K1 and IP6K2 with promising therapeutic potential for the treatment of obesity and related metabolic disorders. Preclinical studies have demonstrated its ability to reduce weight gain, improve glycemic control, and ameliorate hepatic steatosis in a diet-induced obesity mouse model. The mechanism of action, involving the potentiation of Akt signaling through the reduction of inositol pyrophosphates, provides a strong rationale for its further development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this novel therapeutic approach. Further studies are warranted to fully elucidate its long-term efficacy and safety profile.

References

- 1. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Research Portal [scholarship.libraries.rutgers.edu]

- 5. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

The Downstream Effects of IP6K Inhibition by UNC7467: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol hexakisphosphate kinases (IP6Ks) are critical enzymes in the synthesis of inositol pyrophosphates (IPPs), highly energetic signaling molecules that regulate a multitude of cellular processes. The recent development of potent and selective inhibitors, such as UNC7467, has provided an invaluable tool to probe the downstream consequences of IP6K inhibition. This technical guide provides an in-depth exploration of the molecular sequelae following the inhibition of IP6K by this compound, with a focus on its effects on key signaling pathways, cellular functions, and its therapeutic potential. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the affected signaling cascades to serve as a comprehensive resource for researchers in the field.

Introduction to IP6K and this compound

Inositol hexakisphosphate kinases (IP6K1, IP6K2, and IP6K3) catalyze the phosphorylation of inositol hexakisphosphate (IP6) to form inositol pyrophosphates, primarily 5-IP7.[1][2] These molecules act as signaling messengers that influence a wide array of cellular functions, including cell signaling, growth, and energy homeostasis.[1] Dysregulation of IP6K activity has been implicated in various pathological conditions, including cancer, metabolic disorders, and obesity, making these enzymes attractive therapeutic targets.[3][4]

This compound is a potent and selective small molecule inhibitor of IP6K1 and IP6K2.[4][5] Its development has enabled a more precise understanding of the roles of these specific isoforms in cellular and physiological processes.[4] This guide will delve into the downstream effects observed upon treatment with this inhibitor.

Quantitative Data on this compound Inhibition

The efficacy and selectivity of this compound have been quantified in various studies. The following tables summarize the key inhibitory concentrations and the impact on inositol pyrophosphate levels.

Table 1: Inhibitory Activity of this compound against IP6K Isoforms [4][5][6][7][8][9]

| Isoform | IC50 (nM) |

| IP6K1 | 8.9 |

| IP6K2 | 4.9 |

| IP6K3 | 1320 |

Table 2: Effect of this compound on Inositol Pyrophosphate Levels in HCT116 Cells [4][5]

| Treatment | Duration (hours) | 5-InsP7 Reduction (%) | 5-InsP8 Reduction (%) |

| 2.5 µM this compound | 3 | 81 | 63 |

Key Downstream Signaling Pathways Affected by this compound

Inhibition of IP6K by this compound leads to significant alterations in several critical signaling pathways. The reduction in inositol pyrophosphate levels directly impacts the activity of downstream effector proteins.

The Akt/GSK3 Signaling Pathway

A primary downstream target of IP6K inhibition is the Akt/GSK3 signaling cascade. IP7, the product of IP6K activity, is known to inhibit the activation of Akt kinase.[1][10] By reducing IP7 levels, this compound effectively disinhibits Akt, leading to its hyperactivation.[1] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3).[1][10] This cascade has profound implications for various cellular processes, including glucose metabolism, cell survival, and proliferation.[1]

Caption: IP6K-Akt-GSK3 Signaling Pathway.

Cell Migration and Cytoskeletal Remodeling

IP6K1 has been shown to play a role in cytoskeleton remodeling and cell migration.[3] It interacts with proteins in the focal adhesion complex, such as FAK and α-actinin.[2][3] Inhibition of IP6K1 can, therefore, impair cell migration, a process crucial in both physiological and pathological contexts, including cancer metastasis.[3][11]

Experimental Protocols

This section provides an overview of the methodologies used to investigate the downstream effects of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of IP6K isoforms.

Methodology:

-

Recombinant human IP6K1, IP6K2, and IP6K3 are used.

-

The kinase reaction is typically performed in a buffer containing ATP and the substrate, inositol hexakisphosphate (IP6).

-

A range of this compound concentrations is added to the reaction mixtures.

-

The production of ADP, a product of the kinase reaction, is measured using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay).

-

The luminescence signal, which is proportional to the amount of ADP produced, is read using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[4]

Cellular Inositol Pyrophosphate Level Measurement

Objective: To quantify the reduction in intracellular inositol pyrophosphate levels upon this compound treatment.

Methodology:

-

HCT116 cells are cultured and labeled with [3H]-inositol.[4]

-

Cells are treated with a specific concentration of this compound (e.g., 2.5 µM) for a defined period (e.g., 3 hours).[4][5]

-

The inositol phosphates are extracted from the cells.

-

The extracted inositol phosphates are separated and quantified using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[4][5]

-

The levels of 5-InsP7 and 5-InsP8 in treated cells are compared to vehicle-treated control cells to determine the percentage reduction.[5]

Caption: Workflow for Measuring Inositol Pyrophosphate Levels.

In Vivo Studies in Diet-Induced Obese Mice

Objective: To assess the therapeutic potential of this compound in a mouse model of obesity and metabolic dysfunction.

Methodology:

-

Diet-induced obesity is established in mice by feeding them a high-fat diet.[4][5]

-

Mice are treated with this compound (e.g., 5 mg/kg, intraperitoneal injection, daily for 4 weeks) or a vehicle control.[4][5]

-

Various metabolic parameters are monitored throughout the study, including body weight, food intake, and blood glucose levels.[4][5]

-

At the end of the study, tissues such as the liver are collected for histological analysis (e.g., to assess hepatic steatosis).[4][5]

-

The results from the this compound-treated group are compared to the control group to evaluate the in vivo efficacy of the inhibitor.[4][5]

Therapeutic Implications

The downstream effects of IP6K inhibition by this compound highlight its potential as a therapeutic agent for a range of diseases.

-

Obesity and Metabolic Diseases: By enhancing insulin sensitivity and reducing weight gain and hepatic steatosis in preclinical models, this compound shows promise for the treatment of obesity and related metabolic disorders.[4][5][6]

-

Cancer: The role of IP6K in cell migration and survival suggests that its inhibition could be a valuable strategy in cancer therapy, particularly in preventing metastasis.[3][11][12] Further research is needed to explore the efficacy of this compound in various cancer types, including triple-negative breast cancer.[13][14][15]

Conclusion

This compound is a powerful chemical probe that has significantly advanced our understanding of the physiological and pathological roles of IP6K1 and IP6K2. Its ability to potently and selectively inhibit these enzymes has unveiled a complex network of downstream signaling events, with the Akt/GSK3 pathway emerging as a central player. The preclinical data demonstrating the efficacy of this compound in models of obesity and its potential implications for cancer therapy underscore the therapeutic promise of targeting IP6K. This technical guide provides a foundational resource for researchers aiming to further explore the downstream effects of IP6K inhibition and to translate these findings into novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 9. Item - Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - American Chemical Society - Figshare [acs.figshare.com]

- 10. The Role of Inositol Hexakisphosphate Kinase in the Central Nervous System [mdpi.com]

- 11. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A novel strategy to suppress triple negative breast cancer growth - ecancer [ecancer.org]

- 14. Management of triple-negative breast cancer by natural compounds through different mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

UNC7467: A Potent Inositol Hexakisphosphate Kinase Inhibitor and its Impact on Cellular Energy Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UNC7467 is a novel, potent, and isoform-selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes pivotal in the synthesis of inositol pyrophosphates (PP-InsPs). These energetic signaling molecules are increasingly recognized as critical regulators of cellular energy homeostasis. This technical guide delineates the effects of this compound on cellular energy metabolism, consolidating available quantitative data, providing detailed experimental methodologies, and visualizing the underlying signaling pathways. The presented evidence underscores the potential of this compound as a valuable chemical probe for studying IP6K-related biological processes and as a therapeutic lead for metabolic diseases such as obesity and type 2 diabetes.

Introduction

Inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-InsP7) and bis-diphosphoinositol tetrakisphosphate (InsP8), are high-energy molecules that play crucial roles in a myriad of cellular functions, including ATP sensing, insulin signaling, and overall energy expenditure. The biosynthesis of these molecules is primarily catalyzed by a family of inositol hexakisphosphate kinases (IP6K1, IP6K2, and IP6K3). Dysregulation of PP-InsP levels has been implicated in the pathophysiology of several metabolic disorders.

This compound has emerged as a powerful tool to investigate the physiological roles of IP6Ks and the downstream consequences of their inhibition. By selectively targeting IP6K1 and IP6K2, this compound effectively reduces cellular concentrations of inositol pyrophosphates, leading to significant effects on energy metabolism. This guide provides a comprehensive overview of the mechanism of action of this compound and its metabolic consequences, supported by experimental data.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and its effects on inositol pyrophosphate levels.

Table 1: Inhibitory Potency of this compound against Human IP6K Isoforms

| Isoform | IC50 (nM) |

| IP6K1 | 8.9[1][2] |

| IP6K2 | 4.9[1][2] |

| IP6K3 | 1320[1][2] |

Table 2: Effect of this compound on Inositol Pyrophosphate Levels in HCT116 Cells

| Treatment | Inositol Pyrophosphate | % Reduction |

| This compound (2.5 µM for 3 hours) | Total PP-InsPs | 66-81[1][2] |

| 5-InsP7 | 81 | |

| InsP8 | 63 |

Table 3: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model

| Parameter | Treatment | Outcome |

| Glycemic Profile | 5 mg/kg this compound (i.p. daily for 4 weeks) | Improved |

| Hepatic Steatosis | 5 mg/kg this compound (i.p. daily for 4 weeks) | Ameliorated |

| Body Weight Gain | 5 mg/kg this compound (i.p. daily for 4 weeks) | Reduced |

Note: Specific quantitative data on the degree of improvement in glycemic profile, amelioration of hepatic steatosis, and reduction in body weight gain are not detailed in the publicly available literature.

Signaling Pathway

This compound exerts its effects on cellular energy metabolism by inhibiting IP6K1 and IP6K2, which leads to a reduction in the cellular levels of the signaling molecules 5-InsP7 and InsP8. These inositol pyrophosphates are known to modulate the activity of key proteins in metabolic regulation. Specifically, 5-InsP7 has been shown to inhibit the activity of Protein Kinase B (Akt), a central node in the insulin signaling pathway. By reducing 5-InsP7 levels, this compound can lead to increased Akt activity, thereby enhancing insulin sensitivity. Furthermore, inositol pyrophosphates are implicated in the regulation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status that promotes catabolic processes to generate ATP. Inhibition of IP6K and the subsequent decrease in PP-InsPs can lead to the activation of AMPK, promoting energy expenditure.

Caption: this compound signaling pathway in cellular energy metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cellular energy metabolism.

In Vitro IP6K Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IP6K isoforms.

Materials:

-

Recombinant human IP6K1, IP6K2, and IP6K3

-

[3H]InsP6 (substrate)

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail

-

HPLC system with a strong anion exchange (SAX) column

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the recombinant IP6K enzyme, [3H]InsP6, and the various concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the kinase reaction by adding a saturating concentration of ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding perchloric acid.

-

Neutralize the samples with potassium carbonate.

-

Analyze the reaction products by HPLC on a SAX column to separate [3H]InsP6 from the product, [3H]5-InsP7.

-

Quantify the amount of radioactivity in the product peak using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Inositol Phosphate Profiling in HCT116 Cells

Objective: To quantify the changes in inositol pyrophosphate levels in HCT116 cells following treatment with this compound.

Materials:

-

HCT116 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

[3H]myo-inositol

-

This compound

-

Perchloric acid

-

Potassium carbonate

-

HPLC system with a SAX column

-

Scintillation counter

Protocol:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Label the cells by incubating them in a medium containing [3H]myo-inositol for 48-72 hours to achieve isotopic equilibrium.

-

Treat the labeled cells with this compound (e.g., 2.5 µM) or vehicle control for the desired duration (e.g., 3 hours).

-

Aspirate the medium and lyse the cells by adding ice-cold perchloric acid.

-

Scrape the cells and collect the lysate.

-

Neutralize the extracts with potassium carbonate.

-

Centrifuge to pellet the protein precipitate.

-

Analyze the supernatant containing the soluble inositol phosphates by HPLC using a SAX column with a gradient of ammonium phosphate to separate the different inositol phosphate species.

-

Collect fractions and measure the radioactivity in each fraction using a scintillation counter.

-

Identify the peaks corresponding to 5-InsP7 and InsP8 based on the retention times of known standards.

-

Calculate the percentage reduction in the levels of these inositol pyrophosphates in this compound-treated cells compared to vehicle-treated cells.

Caption: Workflow for inositol phosphate profiling in HCT116 cells.

Diet-Induced Obesity Mouse Model and this compound Treatment

Objective: To evaluate the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle solution (e.g., DMSO, Tween 80, saline)

-

Glucometer and test strips

-

Equipment for measuring body weight and composition

-

Kits for measuring plasma insulin and liver triglycerides

Protocol:

-

Acclimatize male C57BL/6J mice (e.g., 6-8 weeks old) for at least one week.

-

Induce obesity by feeding the mice a high-fat diet for a period of 8-12 weeks. A control group should be maintained on a standard chow diet.

-

Monitor body weight weekly to confirm the development of obesity in the HFD group.

-

Once obesity is established, randomize the obese mice into two groups: one receiving vehicle control and the other receiving this compound (e.g., 5 mg/kg body weight).

-

Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for the duration of the study (e.g., 4 weeks).

-

Continue to monitor body weight and food intake throughout the treatment period.

-

At the end of the treatment period, perform metabolic assessments:

-

Glucose Tolerance Test (GTT): Fast the mice overnight, then administer a bolus of glucose (e.g., 2 g/kg) via i.p. injection. Measure blood glucose levels at baseline and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

Insulin and Triglyceride Measurement: Collect blood samples to measure plasma insulin levels. Euthanize the mice and collect liver tissue for the quantification of triglyceride content.

-

-

Analyze the data to compare the effects of this compound treatment to the vehicle control group in terms of body weight, glucose tolerance, and liver lipid accumulation.

Conclusion

This compound is a highly valuable pharmacological tool for elucidating the complex roles of inositol pyrophosphates in cellular energy metabolism. Its potent and selective inhibition of IP6K1 and IP6K2 leads to a significant reduction in cellular PP-InsP levels, which in turn modulates key metabolic signaling pathways involving Akt and AMPK. The preclinical data demonstrating the ability of this compound to improve glycemic control, reduce fatty liver, and mitigate weight gain in a diet-induced obesity model highlight the therapeutic potential of targeting IP6Ks for the treatment of metabolic diseases. Further research is warranted to fully elucidate the downstream targets of inositol pyrophosphates and to advance the development of IP6K inhibitors like this compound for clinical applications.

References

Methodological & Application

Application Notes and Protocols for UNC7467 in HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7467 is a potent small molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), with high affinity for IP6K1 and IP6K2.[1] These kinases are responsible for the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-InsP7), which are crucial signaling molecules involved in various cellular processes, including cell growth, apoptosis, and energy metabolism.[2] Dysregulation of inositol pyrophosphate signaling has been implicated in the pathophysiology of several diseases, including cancer.[2] This document provides detailed protocols for in vitro assays to investigate the effects of this compound on the human colorectal carcinoma cell line, HCT116.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of IP6K1 and IP6K2. This inhibition leads to a reduction in the intracellular levels of inositol pyrophosphates.[1] In HCT116 cells, treatment with 2.5 μM this compound for 3 hours has been shown to significantly decrease the levels of 5-InsP7 and 5-InsP8.[1] The reduction of these signaling molecules can, in turn, affect downstream pathways that regulate cell proliferation and survival, such as the Akt signaling pathway.[3]

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) |

| IP6K1 | 8.9 |

| IP6K2 | 4.9 |

| IP6K3 | 1320 |

This data is derived from in vitro enzymatic assays.[1]

Table 2: Effect of this compound on Inositol Pyrophosphate Levels in HCT116 Cells

| Treatment | Duration | 5-InsP7 Reduction | 5-InsP8 Reduction |

| 2.5 μM this compound | 3 hours | 81% | 63% |

This data represents the percentage decrease in inositol pyrophosphate levels compared to untreated control cells.[1]

Experimental Protocols

HCT116 Cell Culture

Materials:

-

HCT116 cells (ATCC CCL-247)

-

McCoy's 5A Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, wash the cell monolayer with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete growth medium.

-

Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

Cell Viability (MTT) Assay

Materials:

-

HCT116 cells

-

Complete growth medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to adhere overnight in the incubator.

-

Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed HCT116 cells in 6-well plates and treat with this compound as desired.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

Caption: Experimental workflow for this compound in vitro assays.

References

Application Notes and Protocols for In Vivo Studies with UNC7467

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration and dosage of UNC7467, a potent inhibitor of inositol hexakisphosphate kinases (IP6Ks), for studies in diet-induced obese (DIO) mouse models. The protocols and data presented are compiled from published research to assist in the design and execution of robust preclinical experiments.

Overview and Mechanism of Action

This compound is a small molecule inhibitor with high potency against IP6K1 and IP6K2, and lower activity against IP6K3. By inhibiting these kinases, this compound effectively reduces the cellular levels of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7).[1][2][3] This reduction in inositol pyrophosphates has been shown to modulate downstream signaling pathways critical to metabolic regulation, including the Akt and AMPK pathways. The culmination of these effects is an improvement in glycemic control, a reduction in hepatic steatosis, and an attenuation of weight gain in diet-induced obese animal models.

Signaling Pathway of this compound in Metabolic Regulation

Caption: this compound inhibits IP6K1/2, reducing inositol pyrophosphates and modulating Akt/AMPK pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| IP6K1 | 8.9 |

| IP6K2 | 4.9 |

| IP6K3 | 1320 |

Data compiled from multiple sources.[1][2][3]

Table 2: In Vivo Dosage and Administration of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Value | Reference |

| Animal Model | Diet-Induced Obese (DIO) C57BL/6J Mice | [4][5] |

| Dosage | 5 mg/kg | [4][5] |

| Administration Route | Intraperitoneal (i.p.) Injection | [4] |

| Frequency | Daily | [4] |

| Treatment Duration | 4 weeks | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Mice (5 mg/kg dose)

| Route of Administration | AUClast (h*ng/mL) | Clearance (mL/min/kg) |

| Intravenous (i.v.) | 6054 | 13.7 |

| Intraperitoneal (i.p.) | 2527 | Not Reported |

Data from MedChemExpress, citing primary literature.

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound for in vivo studies based on established protocols for similar compounds.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Tween 80

-

Sterile water for injection

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile insulin syringes with 28-30 gauge needles

-

Vortex mixer

-

Sonicator (optional)

Preparation of this compound Formulation for In Vivo Injection

A critical aspect of in vivo studies with hydrophobic compounds like this compound is the preparation of a homogenous and injectable formulation. Based on protocols for other IP6K inhibitors, a vehicle consisting of DMSO, Tween 80, and water is recommended.

Vehicle Composition:

A commonly used vehicle for similar compounds in diet-induced obese mice is a mixture of DMSO:Tween 80:water in a ratio of 0.5:1:8.5 .

Protocol for a 1 mg/mL Stock Solution:

-

Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL stock, weigh 1 mg of this compound.

-

Initial Solubilization: Add the appropriate volume of DMSO to the this compound powder. For a 0.5:1:8.5 ratio, this would be a small initial volume to ensure dissolution. For example, to make 1 mL of final formulation, you would use 5 µL of DMSO.

-

Vortexing/Sonication: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can aid in dissolution.

-

Addition of Surfactant: Add the corresponding volume of Tween 80 (for 1 mL of final formulation, add 10 µL). Vortex the mixture again to ensure it is well-mixed.

-

Final Dilution: Add the final volume of sterile water (for 1 mL of final formulation, add 85 µL). Vortex the solution vigorously to create a stable suspension/solution.

-

Final Concentration Adjustment: This stock can then be diluted with the same vehicle to achieve the final desired concentration for injection, based on the average weight of the mice and the desired dosing volume (typically 5-10 µL/g body weight).

In Vivo Administration Protocol

Animal Model: Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for a period sufficient to induce obesity and insulin resistance (typically 8-12 weeks).

Dosing and Administration:

-

Animal Handling: Acclimatize the mice to handling and the injection procedure to minimize stress.

-

Dosage Calculation: Calculate the volume of this compound formulation to be injected based on the individual mouse's body weight and the target dose of 5 mg/kg.

-

Example: For a 40 g mouse, the dose is 0.2 mg (40 g * 5 mg/kg). If the final concentration of the formulation is 1 mg/mL, you would inject 200 µL.

-

-

Intraperitoneal Injection:

-

Restrain the mouse appropriately.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Administer the calculated volume of the this compound formulation.

-

-

Frequency: Administer the injection daily for the duration of the study (e.g., 4 weeks).

-

Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Body weight and food intake should be recorded regularly.

-

Outcome Measures: At the end of the treatment period, various metabolic parameters can be assessed, including:

-

Glucose and insulin tolerance tests (GTT and ITT)

-

Fasting blood glucose and insulin levels

-

Liver histology for assessment of hepatic steatosis

-

Body composition analysis

-

Experimental Workflow for a Preclinical In Vivo Study with this compound

Caption: Workflow for in vivo evaluation of this compound in diet-induced obese mice.

Concluding Remarks

This compound presents a promising pharmacological tool for the in vivo investigation of the IP6K pathway in metabolic diseases. Adherence to appropriate formulation and administration protocols is crucial for obtaining reliable and reproducible data. The information provided in these application notes serves as a comprehensive resource to guide researchers in their preclinical studies with this compound.

References

- 1. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for UNC7467 in Insulin Resistance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7467 is a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), particularly targeting IP6K1 and IP6K2 isoforms.[1][2][3] These enzymes are responsible for the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7 or IP7), which have emerged as critical signaling molecules in various cellular processes, including the regulation of insulin signaling. Elevated levels of IP7 have been shown to negatively regulate the insulin signaling pathway by inhibiting the activation of the protein kinase Akt (also known as Protein Kinase B or PKB). This compound, by reducing the levels of inositol pyrophosphates, presents a valuable pharmacological tool for the investigation of insulin resistance and holds potential as a therapeutic agent for metabolic disorders.[2]

These application notes provide detailed protocols for utilizing this compound to study insulin resistance in relevant in vitro cell models and summarize key quantitative data from published studies.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of IP6K1 and IP6K2, thereby decreasing the intracellular concentrations of inositol pyrophosphates (IP7 and IP8).[1][2] In the context of insulin signaling, IP7 acts as a negative regulator of Akt activation. Mechanistically, IP7 binds to the pleckstrin homology (PH) domain of Akt, which is the same domain that binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This competitive binding prevents the translocation of Akt to the cell membrane, a crucial step for its subsequent phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1). By reducing IP7 levels, this compound alleviates this inhibition, leading to enhanced Akt signaling in response to insulin. This ultimately promotes downstream metabolic effects, such as increased glucose uptake.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Source |

| IP6K1 | 8.9 | [1][2][3] |

| IP6K2 | 4.9 | [1][2][3] |

| IP6K3 | 1320 | [1][2] |

Table 2: In Vitro Effects of this compound on Inositol Pyrophosphate Levels

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on 5-IP7 Levels | Effect on 5-IP8 Levels | Source |

| HCT116 | 2.5 | 3 | 81% reduction | 63% reduction | [1] |

Table 3: In Vivo Effects of this compound in a Model of Insulin Resistance

| Animal Model | Dosage and Administration | Treatment Duration | Key Outcomes | Source |

| Diet-induced obese mice | 5 mg/kg, intraperitoneal injection, daily | 4 weeks | Ameliorated diet-induced obesity, insulin resistance, and hepatic steatosis; Improved glycemic profiles. | [1][2] |

Experimental Protocols

Here we provide detailed protocols for inducing insulin resistance in common cell lines and for assessing the effects of this compound on glucose uptake and insulin signaling.

Protocol 1: Induction of Insulin Resistance in C2C12 Myotubes

Objective: To create an in vitro model of insulin resistance in skeletal muscle cells.

Materials:

-

C2C12 myoblasts

-

DMEM with high glucose (25 mM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Palmitic acid (or other fatty acids like oleic acid)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound

-

Insulin

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM with high glucose supplemented with 10% FBS.

-

To induce differentiation, grow myoblasts to ~80-90% confluency and then switch the medium to DMEM with high glucose supplemented with 2% HS.

-

Allow the cells to differentiate for 4-6 days, with media changes every 2 days, until multinucleated myotubes are formed.

-

-

Induction of Insulin Resistance:

-

Prepare a stock solution of palmitic acid complexed with BSA.

-

On day 5 or 6 of differentiation, treat the C2C12 myotubes with a final concentration of 0.5-0.75 mM palmitic acid in differentiation medium for 16-24 hours to induce insulin resistance.

-

-

This compound Treatment:

-

Following the induction of insulin resistance, treat the myotubes with this compound at various concentrations (a suggested starting range is 1-10 µM, based on effective concentrations in other cell lines, with a recommended dose-response experiment) for 3-6 hours. A vehicle control (e.g., DMSO) should be included.

-

-

Insulin Stimulation:

-

After this compound treatment, stimulate the cells with 100 nM insulin for 15-30 minutes.

-

-

Assessment of Insulin Sensitivity:

-

Proceed with either a glucose uptake assay (Protocol 3) or Western blot analysis of insulin signaling proteins (Protocol 4).

-

Protocol 2: Induction of Insulin Resistance in 3T3-L1 Adipocytes

Objective: To create an in vitro model of insulin resistance in fat cells.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Insulin, Dexamethasone, and IBMX (MDI) for differentiation

-

Palmitic acid

-

BSA, fatty acid-free

-

This compound

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with high glucose and 10% FBS.

-

To initiate differentiation, grow cells to confluency and for 2 days post-confluency. Then, switch to differentiation medium containing DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin for 2 days.

-

Subsequently, culture the cells in DMEM with 10% FBS and 1 µg/mL insulin for another 2 days.

-

Finally, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2 days. Mature adipocytes should be visible by day 8-10.

-

-

Induction of Insulin Resistance:

-

Treat mature 3T3-L1 adipocytes with 0.5 mM palmitic acid in culture medium for 24 hours.

-

-

This compound Treatment:

-

After inducing insulin resistance, treat the adipocytes with this compound (suggested range: 1-10 µM) for 3-6 hours.

-

-

Insulin Stimulation:

-

Stimulate with 100 nM insulin for 15-30 minutes.

-

-

Assessment:

-

Perform a glucose uptake assay (Protocol 3) or Western blotting (Protocol 4).

-

Protocol 3: 2-Deoxy-D-[³H]-Glucose Uptake Assay

Objective: To quantify the rate of glucose uptake in insulin-resistant cells treated with this compound.

Materials:

-

Differentiated and treated C2C12 myotubes or 3T3-L1 adipocytes in 12- or 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[³H]-glucose

-

Unlabeled 2-deoxy-D-glucose

-

Cytochalasin B

-

Scintillation fluid and counter

Procedure:

-

After insulin stimulation (from Protocol 1 or 2), wash the cells twice with warm KRH buffer.

-

Incubate the cells in KRH buffer for 30 minutes at 37°C.

-

To start the glucose uptake, add KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]-glucose and 10 µM unlabeled 2-deoxy-D-glucose. For non-specific uptake control, add 10 µM cytochalasin B to a set of wells.

-

Incubate for 5-10 minutes at 37°C.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.1 M NaOH.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each well, determined by a BCA or Bradford assay.

Protocol 4: Western Blot Analysis of Insulin Signaling

Objective: To assess the effect of this compound on the phosphorylation of key insulin signaling proteins.

Materials:

-

Differentiated and treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-IRS1 (Tyr612), anti-total IRS1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Following insulin stimulation, place the cell culture plates on ice and lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway of this compound in Reversing Insulin Resistance

Caption: this compound enhances insulin signaling by inhibiting IP6K.

Experimental Workflow for Studying this compound in Insulin Resistance

Caption: Workflow for assessing this compound's effect on insulin resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of UNC7467 in Hepatic Steatosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7467 is a novel, potent, and selective small molecule inhibitor of inositol hexakisphosphate kinases (IP6K), with high affinity for IP6K1 and IP6K2 isoforms.[1][2] IP6K1 has been identified as a key regulator of energy metabolism and insulin signaling.[3][4] Its inhibition presents a promising therapeutic strategy for metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD), also known as hepatic steatosis. Preclinical studies have demonstrated that this compound effectively ameliorates diet-induced obesity, improves glucose homeostasis, and significantly reduces hepatic steatosis in mice.[1][2] These application notes provide a comprehensive overview of the use of this compound in hepatic steatosis research, including its mechanism of action, quantitative in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting IP6K1, a key enzyme in the synthesis of inositol pyrophosphates (e.g., 5-IP7). The inhibition of IP6K1 leads to a cascade of downstream effects that collectively combat the pathological features of hepatic steatosis. A primary mechanism is the enhancement of AMP-activated protein kinase (AMPK) activity.[3] Activated AMPK promotes fatty acid oxidation and inhibits lipogenesis, thereby reducing the accumulation of triglycerides in hepatocytes.[5][6] Furthermore, IP6K1 inhibition has been shown to improve insulin signaling by increasing the activity of the protein kinase Akt, which can help to restore metabolic homeostasis in the liver.[3]

References

- 1. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pleiotropic actions of IP6K1 mediate hepatic metabolic dysfunction to promote nonalcoholic fatty liver disease and steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMP-activated protein kinase in the regulation of hepatic energy metabolism: from physiology to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Changes in Inositol Pyrophosphates after UNC7467 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol pyrophosphates (PP-InsPs) are a unique class of signaling molecules characterized by the presence of one or more high-energy pyrophosphate moieties on an inositol ring. These molecules, including 5-diphosphoinositol pentakisphosphate (5-InsP7) and bis-diphosphoinositol tetrakisphosphate (1,5-InsP8), play crucial roles in a variety of cellular processes, from phosphate sensing and energy metabolism to insulin signaling. The enzymes responsible for their synthesis are the inositol hexakisphosphate kinases (IP6Ks).